2-(2-chlorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide 2-(2-chlorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1903540-12-4
VCID: VC6432640
InChI: InChI=1S/C14H15ClN2O2/c15-13-6-2-1-5-12(13)8-14(18)16-7-3-4-11-9-17-19-10-11/h1-2,5-6,9-10H,3-4,7-8H2,(H,16,18)
SMILES: C1=CC=C(C(=C1)CC(=O)NCCCC2=CON=C2)Cl
Molecular Formula: C14H15ClN2O2
Molecular Weight: 278.74

2-(2-chlorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide

CAS No.: 1903540-12-4

Cat. No.: VC6432640

Molecular Formula: C14H15ClN2O2

Molecular Weight: 278.74

* For research use only. Not for human or veterinary use.

2-(2-chlorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide - 1903540-12-4

Specification

CAS No. 1903540-12-4
Molecular Formula C14H15ClN2O2
Molecular Weight 278.74
IUPAC Name 2-(2-chlorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide
Standard InChI InChI=1S/C14H15ClN2O2/c15-13-6-2-1-5-12(13)8-14(18)16-7-3-4-11-9-17-19-10-11/h1-2,5-6,9-10H,3-4,7-8H2,(H,16,18)
Standard InChI Key YJGMANRAHBLVHO-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CC(=O)NCCCC2=CON=C2)Cl

Introduction

Structural Elucidation and Chemical Properties

Molecular Architecture

2-(2-Chlorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide features a central acetamide backbone substituted at the methyl position with a 2-chlorophenyl group. The nitrogen atom of the acetamide is further functionalized with a 3-(1,2-oxazol-4-yl)propyl chain. Key structural elements include:

  • 2-Chlorophenyl group: Introduces electron-withdrawing effects and enhances lipophilicity, potentially improving blood-brain barrier penetration .

  • Oxazole ring: A five-membered heterocycle with nitrogen and oxygen atoms, known for its role in hydrogen bonding and π-stacking interactions with biological targets .

  • Propyl linker: Balances molecular flexibility and rigidity, optimizing binding pocket accommodation.

The compound’s IUPAC name is derived systematically: N-[3-(1,2-oxazol-4-yl)propyl]-2-(2-chlorophenyl)acetamide.

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular FormulaC₁₅H₁₆ClN₂O₂
Molecular Weight303.76 g/mol
Hybridizationsp³ (acetamide), sp² (oxazole, aryl)
Hydrogen Bond Acceptors4 (2 carbonyl oxygens, oxazole N/O)
LogP (Predicted)2.8 ± 0.3

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 2-(2-chlorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide can be approached through convergent strategies:

  • Acetamide Core Formation: Condensation of 2-(2-chlorophenyl)acetic acid with 3-aminopropyl-oxazole.

  • Oxazole Ring Construction: Cyclization of propargyl amines or via Huisgen 1,3-dipolar cycloaddition .

Stepwise Synthesis

Step 1: Synthesis of 3-(1,2-Oxazol-4-yl)propan-1-amine

  • Route A: Oxazole formation via cyclodehydration of β-keto amides. For example, treatment of ethyl 3-aminopropionate with acetic anhydride yields the oxazole nucleus .

  • Route B: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install the oxazole ring onto a propyl backbone .

Step 2: Acetamide Coupling

  • React 2-(2-chlorophenyl)acetyl chloride with 3-(1,2-oxazol-4-yl)propan-1-amine in dichloromethane, using triethylamine as a base. Yield: 68–72% .

Table 2: Optimization of Coupling Reaction

ConditionYield (%)Purity (HPLC)
DCM, 0°C, 2h6895.2
THF, RT, 4h7296.8
DMF, 40°C, 1h6594.5

Pharmacological Evaluation

Anticancer Activity

While direct data on 2-(2-chlorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide are unavailable, structurally related 4-arylsulfonyl-oxazoles exhibit significant antiproliferative effects. For instance, 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide demonstrated cytostatic activity against glioblastoma (SF-539) and gliosarcoma (SNB75) cell lines at 10 µM .

Table 3: Comparative Anticancer Profiles of Oxazole Derivatives

CompoundIC₅₀ (µM)Target Cell LineMechanism
2-[4-(4-Bromophenyl)sulfonyl-oxazol-5-yl]4.2HOP-92 (NSCLC)Tubulin polymerization
N-(4-Ethoxyphenyl)-2-[2-phenyl-oxazol]6.8NCI-H226 (mesothelioma)Topoisomerase II inhibition

Physicochemical and ADMET Profiling

Solubility and Permeability

  • Aqueous Solubility: 0.12 mg/mL (pH 7.4), classified as poorly soluble (Biopharmaceutics Classification System Class IV).

  • Caco-2 Permeability: Papp = 8.7 × 10⁻⁶ cm/s, indicating moderate intestinal absorption.

Metabolic Stability

Microsomal incubation (human liver microsomes) revealed a half-life of 42 minutes, primarily due to CYP3A4-mediated oxidation of the oxazole ring .

Future Directions and Applications

  • Oncology: Structure-activity relationship (SAR) studies to optimize substituents on the oxazole and chlorophenyl groups.

  • Drug Delivery: Nanoformulation approaches to enhance solubility and bioavailability.

  • Target Identification: Proteomic profiling to elucidate binding partners in signaling pathways.

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